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Iodomethyl pivalate

Cat. No.: B139702
CAS No.: 53064-79-2
M. Wt: 242.05 g/mol
InChI Key: PELJISAVHGXLAL-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

Iodomethyl pivalate (B1233124) is primarily recognized for its role as a reagent for introducing the pivaloyloxymethyl (POM) group into various molecules. scbt.comchemicalbook.com This functional group can significantly alter the properties of the parent compound, which is particularly advantageous in pharmaceutical development and complex organic synthesis.

In medicinal chemistry, the introduction of the POM group is a well-established strategy for creating prodrugs. ijpsonline.comijpsonline.com Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical transformation in the body to release the active parent drug. ijpsonline.com This approach is often employed to enhance a drug's oral bioavailability, improve its solubility, or mask undesirable tastes. The pivaloyloxymethyl ester, formed using iodomethyl pivalate, is readily cleaved by esterases in the body to regenerate the active form of the drug. For instance, it has been used in the synthesis of prodrugs for antibiotics like ertapenem (B1671056) and for antiviral agents. nih.govacs.org The modification of indomethacin (B1671933) with this compound has been explored to reduce its gastrointestinal side effects. ijpsonline.comijpsonline.com

Within organic synthesis, this compound is utilized as a protecting group for functional moieties such as alcohols and amines. lookchem.com The pivaloyl group can be strategically added to these functional groups to prevent them from participating in unwanted reactions during a multi-step synthesis. lookchem.com Once the desired transformations are complete, the protecting group can be removed, restoring the original functionality. This level of control is crucial for the efficient synthesis of complex molecules. lookchem.com Furthermore, this compound is employed in the study of reaction mechanisms and the development of novel synthetic methodologies. lookchem.com For example, it has been used to generate acyloxymethyl radicals in a tin-free radical addition to imines, providing a mild and practical route to amino alcohol precursors. organic-chemistry.org

Historical Overview of its Application in Academic Investigations

The application of this compound in academic research can be traced back to its synthesis and initial use as an alkylating agent. One of the earlier documented synthesis methods involves the reaction of chloromethyl pivalate with sodium iodide. chemicalbook.comchemicalbook.com A 1983 publication in The Journal of Organic Chemistry provides a reference for its synthesis, indicating its availability and use in the research community from at least that period. chemicalbook.comchemicalbook.com

Early investigations likely focused on its fundamental reactivity and its utility in introducing the pivaloyloxymethyl group. The development of prodrug concepts in the latter half of the 20th century provided a significant impetus for the use of reagents like this compound. Researchers began to explore its potential to modify the pharmacokinetic properties of existing drugs. For example, its use in creating ester prodrugs of various pharmaceuticals has been a subject of study for several decades. ijpsonline.comijpsonline.com

More recent academic research has continued to explore and expand the applications of this compound. For instance, its role in radical reactions, such as the pivaloyloxymethylation of imines, showcases its versatility beyond simple alkylation. organic-chemistry.orgkyoto-u.ac.jp The ongoing interest in developing new and more effective prodrugs for a wide range of therapeutic agents ensures that this compound remains a relevant and frequently studied compound in academic and industrial laboratories. acs.orgnih.gov Its use in the synthesis of prodrugs for antiviral nucleoside phosphonates and other complex molecules highlights its continued importance in contemporary medicinal chemistry research. acs.org

Compound Information

PropertyData
Chemical Name This compound
Synonyms (Pivaloyloxy)methyl iodide, 2,2-Dimethylpropionic acid iodomethyl ester, Iodomethyl 2,2-dimethylpropanoate
CAS Number 53064-79-2
Molecular Formula C₆H₁₁IO₂
Molecular Weight 242.05 g/mol
Appearance Pale yellow liquid
Boiling Point 66 °C at 11 mmHg
Synthesis Commonly synthesized from chloromethyl pivalate and sodium iodide in a substitution reaction. chemicalbook.comchemicalbook.comguidechem.com
Primary Application Reagent for the addition of the pivaloyl group, used in prodrug synthesis and as a protecting group. scbt.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11IO2 B139702 Iodomethyl pivalate CAS No. 53064-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJISAVHGXLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201128
Record name Iodomethyl pivalate
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Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-79-2
Record name Iodomethyl 2,2-dimethylpropanoate
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Record name Iodomethyl pivalate
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Record name Iodomethyl pivalate
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Record name Iodomethyl pivalate
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Synthetic Methodologies for Iodomethyl Pivalate

Established Reaction Pathways for Synthesis

The primary and most well-documented method for synthesizing iodomethyl pivalate (B1233124) involves a halogen exchange reaction, starting from chloromethyl pivalate. google.comptfarm.pllookchem.com

Halogen Exchange Reactions from Chloromethyl Pivalate

The conversion of chloromethyl pivalate to iodomethyl pivalate is a classic example of a halogen exchange reaction, where an iodide ion displaces a chloride ion. google.comptfarm.pllookchem.com This transformation is typically achieved through the application of the Finkelstein reaction. lookchem.commdpi.com

The Finkelstein reaction is a cornerstone in the synthesis of alkyl iodides from alkyl chlorides or bromides. adichemistry.comwikipedia.org In the context of this compound synthesis, chloromethyl pivalate is treated with an iodide salt, leading to the substitution of the chlorine atom with iodine. lookchem.commdpi.com This SN2 reaction is driven to completion by taking advantage of the differential solubility of the halide salts in the chosen solvent. wikipedia.org The reactivity of the starting material can be enhanced by this halogen exchange, as iodomethyl esters are generally more reactive than their chloromethyl counterparts. mdpi.com

Sodium iodide is the most commonly employed reagent to provide the iodide nucleophile for the Finkelstein reaction. google.comchemicalbook.comgoogle.com In many procedures, the reaction is driven forward by the precipitation of sodium chloride, which is poorly soluble in solvents like acetone (B3395972). wikipedia.org

Calcium chloride is also a crucial component in some synthetic protocols. chemicalbook.comgoogle.comguidechem.com Its primary role is to control the moisture content within the reaction mixture, ensuring an anhydrous environment that is favorable for the substitution reaction. google.comguidechem.com The molar ratio of the reactants is a critical parameter, with typical ratios of chloromethyl pivalate to sodium iodide to calcium chloride being in the range of 1:1.2-1.5:0.5-1.2. google.comguidechem.com

The choice of solvent significantly influences the rate and yield of the synthesis. While acetone is the classic solvent for the Finkelstein reaction due to the low solubility of sodium chloride, wikipedia.org other solvents are also effectively used. Ethyl acetate (B1210297) is a common solvent for the synthesis of this compound from chloromethyl pivalate. chemicalbook.comgoogle.comguidechem.com The reaction in ethyl acetate is typically carried out at reflux temperature, around 78°C, for approximately 6 hours. chemicalbook.comgoogle.comguidechem.com Acetonitrile is another solvent that has been utilized, with reactions proceeding at lower temperatures (e.g., 30°C) under an inert atmosphere. google.comlookchem.com

The following table summarizes typical reaction conditions for the synthesis of this compound from chloromethyl pivalate:

ReagentsSolventTemperatureReaction TimeYieldReference
Chloromethyl pivalate, Sodium iodide, Calcium chlorideEthyl acetate78°C (reflux)6 hours94% chemicalbook.comgoogle.com
Chloromethyl pivalate, Sodium iodideAcetonitrile30°C5 hours86.6% lookchem.com
Chloromethyl pivalate, Sodium iodideAcetoneNot specifiedNot specified78% lookchem.com
Chloromethyl pivalate, Potassium iodideAcetoneRoom Temperature2 daysNot specified prepchem.com

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Role of Sodium Iodide and Calcium Chloride

Alternative Synthetic Routes and Precursors

While the halogen exchange from chloromethyl pivalate is the predominant method, other synthetic strategies exist.

Utilisation of Chloroiodomethane (B1360106)

An alternative precursor for synthesizing halomethyl pivalates is chloroiodomethane. google.comindiamart.com This dihalomethane can react with a metal salt of pivalic acid in the presence of a phase transfer catalyst to produce the desired product. google.com This method offers another pathway to this compound, although it is less commonly cited in recent literature for this specific compound compared to the Finkelstein approach. The use of chloroiodomethane can sometimes lead to higher yields in certain cyclopropanation reactions where it is used to generate a carbenoid reagent. thieme-connect.de

Adaptation of Blanc Chloromethylation Conditions

The synthesis of this compound often proceeds via a two-step process, beginning with the creation of a chloromethyl ester intermediate, namely chloromethyl pivalate. The formation of this intermediate can be accomplished through various methods, some of which are adaptations of chloromethylation principles, such as those seen in the Blanc chloromethylation reaction. mdpi.com The Blanc chloromethylation traditionally involves the reaction of aromatic rings with formaldehyde (B43269) and hydrogen chloride, catalyzed by a Lewis acid like zinc chloride, to introduce a chloromethyl group onto the aromatic substrate. libretexts.orgwikipedia.org

While this compound itself is not an aromatic arene, the principle of forming a chloromethyl ether or ester is applicable. In this adapted context, the carboxylic acid (pivalic acid) is converted into its corresponding chloromethyl ester. mdpi.com This stable and storable chloromethyl pivalate then serves as a direct precursor for the target compound. mdpi.comgoogle.com The crucial second step is a Finkelstein-type reaction, where the chlorine atom on chloromethyl pivalate is substituted by an iodine atom. mdpi.com This is typically achieved by reacting the chloromethyl pivalate with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent to yield this compound. google.comprepchem.com

Advanced Synthetic Approaches and Process Optimization

Research into the synthesis of this compound has also focused on advanced methods and process optimization to improve efficiency and reduce potential hazards. unipd.it

In line with the principles of green chemistry, efforts are being made to develop synthetic routes that utilize less hazardous reagents and minimize the generation of toxic by-products. ijrap.netijsetpub.com Traditional chloromethylation procedures can produce highly carcinogenic substances, such as bis(chloromethyl) ether, making the development of safer alternatives a priority. libretexts.orgwikipedia.org Novel approaches focus on designing synthetic methods that use and generate substances with little to no toxicity to human health and the environment. researchgate.net This includes the careful selection of solvents and reagents to avoid harmful volatile organic compounds (VOCs) and to favor biodegradable materials. ijrap.netijsetpub.com For the synthesis of this compound, this could involve replacing hazardous reagents with safer alternatives or developing reaction conditions that prevent the formation of dangerous side products. researchgate.net

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound on both laboratory and industrial scales. unipd.it Key factors that are frequently adjusted include temperature, reaction time, and the molar ratios of the reactants. acs.org

The temperature and duration of the reaction significantly impact the conversion rate and the formation of impurities. Different protocols employ a range of conditions to achieve optimal results. For instance, one preparation method involves reacting chloromethyl pivalate with sodium iodide at a reflux temperature of 78°C for 6 hours. google.com Another documented synthesis involves stirring the reactants at room temperature for a much longer period of two days. prepchem.com In the context of related processes, reaction temperatures can be controlled between 10°C and 30°C to ensure the desired outcome. google.com Low-temperature conditions, sometimes below 0°C, are also utilized in related syntheses to reduce side reactions and control the formation of isomers when the pivaloyloxymethyl ester is attached to a larger molecule.

Table 1: Temperature and Time Regimes in this compound Synthesis and Related Reactions

Reactants Temperature Time Yield/Purity Source
Chloromethyl pivalate, Sodium iodide, Calcium chloride 78°C (Reflux) 6 h 94% Molar Yield, 98% Purity (GC) google.com
Chloromethyl pivalate, Potassium iodide Room Temperature 2 days Not Specified prepchem.com
Promoter M, this compound 10°C to 30°C Not Specified High Yield and Purity google.com

The stoichiometry of the reactants is another key variable optimized to drive the reaction to completion and minimize unreacted starting materials. An excess of the iodide source is commonly used. One patented method specifies a molar ratio of chloromethyl pivalate to sodium iodide to calcium chloride as 1 : (1.2-1.5) : (0.5-1.2). google.com In a specific example within this patent, a molar yield of 94% was achieved with a ratio that falls within this range. google.com In other related synthetic procedures, the molar ratio of a promoter substance to this compound is maintained between 1:1 and 1:1.4. google.com The precise control of these ratios is essential for achieving high product yield and purity. google.com

Table 2: Molar Ratios of Reactants for this compound Synthesis

Reactant 1 Reactant 2 Reactant 3 Molar Ratio (1:2:3) Outcome Source
Chloromethyl pivalate Sodium iodide Calcium chloride 1 : (1.2 - 1.5) : (0.5 - 1.2) High Molar Yield and Purity google.com
Chloromethyl pivalate Sodium iodide Calcium chloride 1 : 1.23 : 0.48 (Calculated from mass) 94% Molar Yield, 98% Purity google.com
Chloromethyl pivalate Sodium iodide Calcium chloride 1 : 1.34 : 0.62 (Calculated from mass) 90% Molar Yield, 97.5% Purity google.com

Reactivity Profiles and Mechanistic Investigations of Iodomethyl Pivalate

Electrophilic Characteristics and Reaction Mechanisms

Iodomethyl pivalate's reactivity is primarily dictated by the electrophilic nature of the carbon atom bonded to the iodine. This electrophilicity arises from the significant electronegativity difference between carbon and the highly effective leaving group, iodide. This inherent property makes it a prime substrate for a variety of chemical transformations.

Iodomethyl pivalate (B1233124) readily undergoes bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgwikipedia.orglibretexts.org In this concerted, single-step process, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the iodide leaving group. libretexts.orgwikipedia.orglibretexts.org This reaction proceeds with an inversion of stereochemistry at the carbon center, a hallmark of the SN2 mechanism. libretexts.orgpearson.com The rate of this reaction is dependent on the concentrations of both the this compound and the attacking nucleophile. wikipedia.orgyoutube.com

The general mechanism for an SN2 reaction involving this compound can be depicted as follows:

Nu:⁻ + CH₂(I)OCOC(CH₃)₃ → [Nu···CH₂···I]⁻OCOC(CH₃)₃ → Nu-CH₂OCOC(CH₃)₃ + I⁻

Where Nu:⁻ represents a nucleophile.

This reactivity is harnessed in the synthesis of various compounds, including prodrugs where the pivaloyloxymethyl group is attached to a parent drug molecule to enhance its properties. lookchem.com For instance, the synthesis of acylals can be achieved through an SN2 reaction where a carboxylic acid attacks this compound. mdpi.com

The choice of solvent is critical in SN2 reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and acetone (B3395972), are preferred as they enhance the reaction rate. libretexts.orglibretexts.orgrsc.org These solvents are polar enough to dissolve the nucleophile but lack acidic protons, preventing the formation of a strong "solvent cage" around the nucleophile through hydrogen bonding. libretexts.orgreddit.com This leaves the nucleophile more "free" and reactive, thereby accelerating the backside attack on the electrophilic carbon. reddit.comvedantu.com In contrast, protic solvents can solvate and stabilize the nucleophile, reducing its reactivity and slowing down the SN2 reaction. libretexts.orgquora.com The reaction between bromoethane (B45996) and potassium iodide, for example, is reported to be 500 times faster in acetone than in methanol, highlighting the significant impact of the solvent. libretexts.orglibretexts.org

Commonly Used Aprotic Polar Solvents in SN2 Reactions:

SolventFormula
Dimethylformamide (DMF)(CH₃)₂NC(O)H
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO
AcetonitrileCH₃CN
Acetone(CH₃)₂CO

In reactions where the nucleophile is a carboxylic acid, a non-nucleophilic base is often employed to deprotonate the acid, generating the more nucleophilic carboxylate anion. mdpi.comrsc.org Sterically hindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃), are commonly used. mdpi.comrsc.orgwikipedia.org These bases are chosen for their ability to abstract a proton without competing with the primary nucleophile in attacking the electrophilic center of this compound, due to their steric bulk. wikipedia.org The use of these bases is crucial for driving the reaction towards the desired product, particularly in the synthesis of acylals. mdpi.comrsc.org

Examples of Non-Nucleophilic Bases:

BaseAbbreviationpKa of Conjugate Acid
TriethylamineTEA~10.75
N,N-DiisopropylethylamineDIPEA~10.75 wikipedia.org
Potassium CarbonateK₂CO₃~10.33 (for HCO₃⁻)

Beyond its role as an electrophile, this compound can also serve as a precursor for radical species under specific conditions. organic-chemistry.org These reactions offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds.

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate the pivaloyloxymethyl radical (•CH₂OCOC(CH₃)₃). organic-chemistry.org This radical is a key intermediate in various synthetic transformations, acting as a hydroxymethyl anion equivalent. organic-chemistry.org The generation of this radical allows for its addition to various unsaturated systems, such as imines and alkenes. organic-chemistry.orgacs.org

Trialkylboranes, such as triethylborane (B153662) (Et₃B), are effective initiators for radical reactions involving this compound. organic-chemistry.orgkyoto-u.ac.jp The reaction is typically initiated by the interaction of the trialkylborane with trace amounts of oxygen, which generates an ethyl radical. thieme-connect.de This ethyl radical then abstracts the iodine atom from this compound, producing the pivaloyloxymethyl radical and ethyl iodide. kyoto-u.ac.jp This method provides a mild and practical approach for generating acyloxymethyl radicals without the use of toxic tin reagents. organic-chemistry.org These radical reactions can be carried out under mild conditions, often at room temperature. organic-chemistry.org For example, the reaction of N-tosyl cycloalkanecarbaldimines with this compound, initiated by triethylborane, results in the formation of pivaloyloxymethylated products. kyoto-u.ac.jpscispace.com

Radical Reactions Initiated by this compound

Initiation with Organozinc Reagents (e.g., Dimethylzinc)

The generation of acyloxymethyl radicals from this compound can be effectively initiated using organozinc reagents, with dimethylzinc (B1204448) being a notable example. organic-chemistry.orglookchem.com This process is fundamental to various subsequent radical reactions. The interaction between this compound and dimethylzinc, often in the presence of a Lewis acid like boron trifluoride diethyl etherate and an initiator such as tert-butylhydroperoxide (TBHP) with air, leads to the formation of the pivaloyloxymethyl radical (•CH₂OCOt-Bu). thieme-connect.de

The mechanism involves a radical-polar crossover sequence. Acyloxymethyl radicals, generated from iodomethyl esters through the action of dimethylzinc, readily participate in reactions such as addition to imines. organic-chemistry.org A key application is the 1,4-addition of these radicals to α,β-unsaturated compounds. For instance, the reaction of this compound with dimethylzinc can initiate the conjugate addition of a malonyl radical to an enoate, which is terminated by the formation of a zinc malonate species. thieme-connect.de This highlights the role of the organozinc compound not only in initiating the radical formation but also in influencing the subsequent reaction pathways.

A typical reaction involves the slow addition of a dimethylzinc solution to a mixture of the substrate (e.g., an N-acryloyloxazolidine), an aldehyde, and this compound in a suitable solvent like dichloromethane (B109758) at low temperatures. thieme-connect.de The introduction of air is often required to facilitate the radical chain process.

Intramolecular Hydrogen Abstraction Processes

This compound is a key reagent in reaction sequences that feature intramolecular hydrogen abstraction, a process that allows for the functionalization of remote, unactivated C-H bonds. A prominent example is the contiguous radical pivaloyloxymethylation and directed C(sp³)–H iodination of N-tosyl cycloalkanecarbaldimines. researchgate.net

In this process, the reaction is initiated with triethylborane, which facilitates the generation of the pivaloyloxymethyl radical from this compound. This radical then adds to the imine, forming an aminyl radical intermediate. This newly formed aminyl radical undergoes a regioselective 1,5-hydrogen abstraction, cleaving a C-H bond at the 3-position of the cycloalkane ring. This step is a classic example of an intramolecular hydrogen atom transfer (HAT) process, driven by the formation of a thermodynamically favorable six-membered ring transition state. researchgate.netauckland.ac.nz The resulting carbon-centered radical at a remote position is then trapped by an iodine atom, sourced from the initial this compound, to yield the final functionalized product. researchgate.net

This sequence demonstrates the capacity of this compound to participate in elegant cascades where a single reagent enables both the initiation of a radical process and the termination step, all orchestrated by a key intramolecular hydrogen abstraction event.

Radical Coupling Reactions

This compound serves as an excellent precursor for the pivaloyloxymethyl radical, which is a versatile intermediate for various radical coupling reactions. organic-chemistry.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. The radicals are typically generated using initiators like triethylborane or dimethylzinc. organic-chemistry.orgresearchgate.net

One significant application is the addition of the pivaloyloxymethyl radical to imines. This coupling generates an α-amino radical, which can be further functionalized, leading to the synthesis of amino alcohols after hydrolysis of the pivalate ester. organic-chemistry.org Another key area is the 1,4-conjugate addition to electron-deficient alkenes. For example, the pivaloyloxymethyl radical can be added to N-acryloyloxazolidine derivatives in the presence of an aldehyde, resulting in a three-component reaction that forms β-hydroxy carboxylic acid derivatives. thieme-connect.de

Furthermore, this compound is instrumental in radical cascade reactions. In a notable example, its reaction with N-tosyl cycloalkanecarbaldimines, initiated by triethylborane, results in a sequence involving radical addition to the imine followed by an intramolecular C-H cleavage and subsequent iodination. researchgate.net These radical-radical cross-coupling reactions are characterized by their high efficiency and tolerance for various functional groups. thieme-connect.de

C(sp³)–H Iodination Pathways

This compound is a central component in advanced strategies for the directed iodination of unactivated C(sp³)–H bonds. Unlike many C-H functionalization methods that require pre-installed directing groups or harsh conditions, these pathways leverage radical translocation to achieve high regioselectivity. researchgate.netethz.chnih.gov

A prime example is the contiguous radical pivaloyloxymethylation–directed C(sp³)–H iodination sequence. researchgate.net In this reaction, the pivaloyloxymethyl radical, generated from this compound, adds to an imine derived from a cycloalkane. This creates an aminyl radical, which then abstracts a hydrogen atom from the δ-position (the 3-position of the cycloalkane ring) via a 1,5-hydrogen atom transfer (HAT). This intramolecular event generates a new carbon-centered radical at a previously unactivated C(sp³)–H site. The crucial step is the subsequent trapping of this remote radical by an iodine atom, which is also supplied by the this compound reagent. This results in the formation of a 3-iodocycloalkyl group, demonstrating a sophisticated one-pot functionalization cascade. researchgate.net

This pathway effectively uses this compound for dual purposes: as a source of the initial attacking radical and as the iodine atom donor for the terminal C(sp³)–H iodination step. Density Functional Theory (DFT) calculations have been used to rationalize the observed regioselectivity of the C-H bond cleavage. researchgate.net

Diastereoselectivity in Radical Reactions

Achieving high diastereoselectivity in radical reactions is a significant challenge due to the small energy differences between competing transition states. wikipedia.org However, reactions involving this compound have demonstrated notable success in controlling stereochemical outcomes.

In the synthesis of substituted tetrahydrophthalazines, a 6-endo-trig radical cyclization strategy has been developed that affords excellent trans-diastereoselectivity for 1,4-disubstituted products. ubc.ca While not directly using this compound, this illustrates the potential for high stereocontrol in related radical processes.

More directly, in the contiguous pivaloyloxymethylation and C(sp³)–H iodination of N-tosyl cycloalkanecarbaldimines, the stereoselectivity of the process has been investigated. researchgate.net The reaction leads to the formation of multiple new stereocenters, and the diastereomeric ratio of the products is influenced by the substrate geometry and reaction conditions. DFT calculations have provided insight into the factors governing both the regio- and stereoselectivity of this transformation. researchgate.net

Furthermore, radical/polar crossover reactions, a class of reactions where radical intermediates are converted to ionic ones, have been shown to proceed with high diastereoselectivity. acs.org The generation of radicals from this compound can initiate such sequences, where the subsequent ionic steps are often highly stereocontrolled. The ability to control the stereochemistry in these radical-mediated multicomponent reactions is a critical aspect of their synthetic utility. sci-hub.se

Reactions with Organometallic Compounds

This compound exhibits significant reactivity with various organometallic compounds, particularly those of zinc and copper. These reactions are pivotal for creating functionalized organometallic reagents that serve as versatile building blocks in organic synthesis. umich.eduncl.res.in

Reactivity with Zinc and Copper Organometallics

This compound readily reacts with activated zinc metal in solvents like tetrahydrofuran (B95107) (THF) to form the corresponding organozinc reagent, pivaloyloxymethylzinc iodide (PivOCH₂ZnI). umich.eduncl.res.in The presence of the ester group in close proximity to the carbon-iodine bond significantly facilitates the oxidative insertion of zinc, allowing the reaction to proceed under mild conditions (e.g., 12-13 °C). umich.edu

The resulting organozinc iodide is a stable but moderately reactive species. thieme-connect.de Its synthetic utility is dramatically enhanced through transmetallation with a soluble copper salt, typically copper cyanide-lithium chloride complex (CuCN·2LiCl). umich.eduresearchgate.net This step generates a highly reactive mixed zinc-copper organometallic reagent, tentatively formulated as PivOCH₂Cu(CN)ZnI. thieme-connect.de

This copper-containing reagent displays excellent reactivity towards a broad spectrum of electrophiles, enabling the formation of numerous carbon-carbon bonds with high efficiency. It successfully couples with acyl chlorides, allylic halides, enones, and aldehydes, showcasing a wide functional group tolerance that is a hallmark of organozinc chemistry. umich.eduthieme-connect.de

The table below summarizes the types of products obtained from the reaction of the pivaloyloxymethylzinc-copper reagent with various electrophiles, based on described reactivity patterns. umich.edu

Electrophile ClassProduct TypeYield Description
Acyl Chloridesβ-Keto estersGood to Excellent
Allylic BromidesHomoallylic estersHigh
Enones1,4-Addition productsHigh
Aldehydesβ-Hydroxy estersGood to Excellent
Alkynyl BromidesPropargylic estersHigh

Mechanistic Studies of Specific Transformations

The reactions involving this compound and its organometallic derivatives have been the subject of various mechanistic investigations to understand the underlying pathways, intermediates, and the factors governing reactivity and selectivity.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetic and thermodynamic studies provide crucial insights into the feasibility and mechanism of reactions involving this compound derivatives. The initial formation of pivaloyloxymethylzinc iodide from this compound and zinc is an exothermic process, facilitated by the neighboring ester group. umich.edu

Kinetic studies on related systems, such as the oxidation of iodide ions, have shown how reaction rates can be dependent on the concentration of various species in solution. bioline.org.br In the context of cross-coupling reactions, kinetic experiments, often coupled with computational studies, help to identify the rate-determining step. For example, in some palladium-catalyzed couplings, the oxidative addition of the halide to the Pd(0) complex is the initial step, followed by transmetallation and reductive elimination. libretexts.org The specific kinetics can be influenced by factors such as ligand choice, solvent, and the nature of the base used. libretexts.orgresearchgate.net The study of reaction kinetics and thermodynamics allows for the optimization of reaction conditions to favor desired pathways and maximize product yields. rasayanjournal.co.inijcce.ac.ir

Computational Chemistry and DFT Calculations for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. scispace.comresearchgate.net DFT calculations allow for the modeling of reaction pathways, the characterization of transition states and intermediates, and the determination of activation energies and reaction enthalpies. scispace.comresearchgate.net

For organometallic reactions, DFT studies can help rationalize observed reactivity and selectivity. For example, calculations have been used to compare the energetics of different proposed catalytic cycles, such as a Ni(I)/Ni(III) versus a Ni(0)/Ni(II) mechanism in cross-coupling reactions, providing evidence for the more favorable pathway. acs.org In studies of related organolithium compounds, DFT calculations have revealed the crucial role of lithium salts in catalyzing electrophilic substitutions and have shown how complexation can dictate the stereochemical outcome of a reaction. researchgate.net

DFT methods are also employed to understand the structure and stability of intermediates. scispace.com By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, identifying the most likely mechanistic route. scispace.comutas.edu.au The choice of the functional and basis set is critical for obtaining accurate results, and benchmark studies are often performed to identify the most suitable computational methods for a specific class of reactions. nih.gov These theoretical insights complement experimental findings, providing a molecular-level understanding of the transformation.

Identification of Catalytic Intermediates

The direct detection and characterization of catalytic intermediates are fundamentally important for confirming proposed reaction mechanisms. In the context of reactions involving organometallic derivatives of this compound, which often employ transition metal catalysts (e.g., palladium or nickel), identifying the transient metal-containing species is key. libretexts.orgresearchgate.net

In palladium-catalyzed cross-coupling reactions, common intermediates include Pd(0) species, which undergo oxidative addition with an organic halide to form a Pd(II) intermediate. libretexts.org This is followed by transmetallation with the organozinc or organocopper reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, can sometimes be used to observe these intermediates directly or to monitor their formation and consumption over the course of a reaction. epfl.ch In some cases, stable analogues of proposed intermediates can be synthesized and characterized, such as the isolation of a trans-ArPd(II)(OAc)(PPh₃)₂ complex, which supports its role in the catalytic cycle. researchgate.net

For iron-catalyzed reactions, techniques like ⁵⁷Fe Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy, particularly with freeze-trapped samples, have been instrumental in identifying key alkyl-iron(II) intermediates that are crucial for selective product formation. researchgate.net The identification of these fleeting species provides direct evidence for the operative catalytic cycle.

Radical Trapping Experiments

To probe for the involvement of radical intermediates in a reaction mechanism, radical trapping experiments are frequently conducted. These experiments introduce a "radical trap," a molecule that reacts rapidly and selectively with free radicals to form a stable, detectable product. acs.org The formation of such a product provides strong evidence for a radical pathway.

A commonly used radical trap is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). acs.org If a reaction's progress is inhibited or if a TEMPO-adduct of a proposed radical intermediate is formed when TEMPO is added to the reaction mixture, it suggests the involvement of free radicals. acs.orgthieme-connect.de For instance, in studies of certain photoredox reactions, the addition of TEMPO completely stalled the reaction, indicating a radical mechanism. acs.org Similarly, other trapping agents like diphenyl diselenide have been used to intercept radical intermediates. researchgate.net

In the context of reactions involving this compound, if a single-electron transfer (SET) mechanism were proposed, leading to the formation of a pivaloyloxymethyl radical, radical trapping experiments would be a key method for validation. The absence of radical-trapped products, however, would suggest that the reaction likely proceeds through a non-radical, concerted, or ionic pathway. thieme-connect.de

Applications of Iodomethyl Pivalate in Advanced Organic Synthesis

Role as a Pivaloyl Group Addition Reagent

The primary function of iodomethyl pivalate (B1233124) in chemical synthesis is as a reagent for the addition of the pivaloyl (Piv) or pivaloyloxymethyl (POM) group. scbt.comchemicalbook.comchemicalbook.com The pivaloyl group, a trimethylacetyl group, is valued for the steric hindrance and stability it imparts to molecules. lookchem.com This property is particularly advantageous in pharmaceutical synthesis, where it is used to protect reactive functional groups such as alcohols and amines. lookchem.com By temporarily masking these groups, chemists can prevent them from participating in unwanted side reactions during a multi-step synthesis, allowing for precise control over the construction of the target molecule. lookchem.com The pivaloyl group can be added to prevent undesired reactions and subsequently removed when its protective function is no longer needed. lookchem.com

This strategic use of iodomethyl pivalate is also employed in organic chemistry research to probe various reaction mechanisms and to pioneer new synthetic methodologies. lookchem.com Its capacity to introduce the pivaloyl group makes it an invaluable tool for manipulating and understanding chemical reactions. lookchem.com

Synthesis of Complex Molecular Architectures

This compound is instrumental in building intricate molecular frameworks, serving as a key precursor and intermediate in several strategic synthetic operations.

This compound is a highly effective precursor for the synthesis of asymmetrical acylals, which are geminal diesters. mdpi.comresearchgate.net Acylals are important structural motifs in prodrugs and serve as protecting groups for aldehydes. mdpi.comresearchgate.net The synthesis often involves a two-step process where a carboxylic acid is first converted into an α-haloalkyl ester, such as this compound. mdpi.com This intermediate then reacts with a second carboxylic acid in an SN2-type reaction to yield the final acylal. mdpi.com

The term "geminal diacetate" is often used to describe acylals where both acidic components are derived from acetic acid. mdpi.com However, the principle extends to other carboxylic acids, with this compound facilitating the creation of mixed acylals containing a pivalate group. In some protocols, the more common and stable chloromethyl pivalate is used as the starting material, which is then converted in situ to the more reactive this compound via a Finkelstein reaction with sodium iodide. mdpi.comrsc.org This enhanced reactivity is crucial for the efficient formation of the acylal structure. mdpi.com Research has shown that using chloromethyl pivalate as a precursor for reaction with various aliphatic and aromatic carboxylic acids can lead to the formation of acylals in very good yields. rsc.orgresearchgate.net

This compound is itself an iodomethyl ester, a class of compounds that are valuable as reactive intermediates. mdpi.comchemicalbook.com They are typically more reactive than their chloro- or bromo-analogs due to the better leaving group ability of iodide. This heightened reactivity is often harnessed in substitution reactions. mdpi.com

The synthesis of this compound often proceeds from its less reactive precursor, chloromethyl pivalate. chemicalbook.comgoogle.com This conversion is a classic example of the Finkelstein reaction, where the chloride is displaced by iodide. mdpi.com Common methods involve reacting chloromethyl pivalate with sodium iodide in a solvent like ethyl acetate (B1210297) or with potassium iodide in acetone (B3395972). chemicalbook.comgoogle.comprepchem.com For example, one documented synthesis involves heating chloromethyl pivalate with sodium iodide and calcium chloride in ethyl acetate, resulting in a 94% molar yield of this compound. chemicalbook.comgoogle.com The resulting iodomethyl ester is a key intermediate for synthesizing important pharmaceutical compounds like Cefetamet pivoxyl and Cefteram pivoxil. chemicalbook.comgoogle.com

Starting MaterialReagentsSolventYieldReference
Chloromethyl pivalateSodium Iodide, Calcium ChlorideEthyl Acetate94% chemicalbook.comgoogle.com
Chloromethyl pivalatePotassium IodideAcetoneNot specified prepchem.com

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. acs.orgacs.org this compound has emerged as a valuable electrophile in methodologies designed to tackle this challenge. acs.orgacs.org

In one powerful approach, a Birch reduction/alkylation reaction of chiral esters of salicylic (B10762653) acids is used to form quaternary carbons with high diastereoselectivity. acs.orgacs.org In this reaction, a chiral auxiliary, such as 8-phenylmenthol, guides the stereochemical outcome. acs.org Research has demonstrated that for various substituted salicylic esters, this compound is a competent electrophile that reacts to generate the desired 1,4-cyclohexadiene (B1204751) products bearing a quaternary center with high levels of stereocontrol. acs.orgacs.org Similarly, this compound has been used in the reductive alkylation of an N-Boc-pyrrolecarboxylate ester to furnish a key building block with a geminally disubstituted, or quaternary, carbon center for the synthesis of novel imino sugars. These methods provide chemists with a scalable and diastereoselective route to highly functionalized cyclic scaffolds containing these complex stereocenters. acs.orgacs.org

Table: Stereoselective Alkylation using this compound

Substrate Type Reaction Chiral Auxiliary Outcome Reference
Chiral Salicylic Esters Birch Reduction/Alkylation 8-Phenylmenthol High diastereoselectivity (≥3:1 dr) in forming quaternary centers acs.orgacs.org

This compound is a key reagent in a tin-free radical addition process for synthesizing amino alcohol precursors. organic-chemistry.org In this methodology, acyloxymethyl radicals are generated from this compound through the action of an initiator like triethylborane (B153662) or dimethylzinc (B1204448). organic-chemistry.orgorganic-chemistry.org These radicals readily add to the carbon-nitrogen double bond of imines. organic-chemistry.org

The resulting adducts contain a pivaloyloxymethyl group, which can be easily removed through hydrolysis. organic-chemistry.orgorganic-chemistry.org A subsequent facile hydrolysis of this acyloxy group, typically under basic conditions, cleaves the ester bond to reveal the corresponding amino alcohol in good yield. organic-chemistry.orgthieme-connect.com This strategy effectively uses the acyloxymethyl radical as a hydroxymethyl anion equivalent, providing a mild and practical route to valuable amino alcohol structures while avoiding the use of toxic tin reagents. organic-chemistry.org

Stereoselective Synthesis of Quaternary Centers

Derivatization Strategies in Chemical Research

The unique reactivity of this compound makes it a versatile tool for various derivatization strategies in chemical and pharmaceutical research. scbt.comprepchem.com Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative, and it is often used to modify the properties of a molecule or to prepare it for a specific analysis.

A prominent application is in the synthesis of prodrugs, particularly nucleoside phosphate (B84403) and phosphonate (B1237965) prodrugs. acs.org The pivaloyloxymethyl (POM) group is installed to mask the charge of phosphate groups, improving the drug's cell membrane permeability and oral bioavailability. The "bis(POM)" strategy, where two POM groups are attached, has been successfully used for antiviral agents like adefovir (B194249) and tenofovir. acs.org For instance, the reaction of a protected PMEA (9-[2-(phosphonomethoxy)ethyl]adenine) derivative with this compound was a key step in the synthesis of bis(POM)-PMEA. acs.org

Furthermore, this compound is employed in complex radical-mediated transformations. In one study, the reaction of N-tosyl cycloalkanecarbaldimines with this compound, initiated by triethylborane, led to a tandem reaction involving the addition of the pivaloyloxymethyl radical followed by a regioselective C–H bond iodination on the cycloalkane ring. kyoto-u.ac.jp This showcases its role in creating highly functionalized and complex molecular derivatives. kyoto-u.ac.jp In a different context, this compound has been described as a reagent for the detection of Epidermal Growth Factor (EGF) in biological fluids, highlighting its utility in bio-analytical derivatization. biosynth.com

Functional Group Compatibility in Derivatization

The utility of this compound in complex molecule synthesis is largely dependent on its compatibility with a wide array of functional groups. Research has demonstrated its effectiveness in reacting with carboxylic acids to form pivaloyloxymethyl esters. ijpsonline.comijpsonline.comresearchgate.net This transformation is a cornerstone of its application in creating prodrugs, as it can mask the polar carboxylic acid group, thereby enhancing lipophilicity and potentially improving oral absorption. nih.gov

The reaction to form these esters is typically carried out in the presence of a base, such as diisopropylethylamine, in a suitable solvent like N,N-dimethylformamide. prepchem.com This method has been successfully applied to various molecules, including those with sensitive functionalities like β-lactam rings found in antibiotics. nih.govprepchem.com

Furthermore, this compound has been employed in reactions with phosphate groups. For instance, it has been used in the synthesis of bis(POM) phosphate prodrugs of nucleosides. acs.org This involves the reaction of a nucleoside monophosphate with this compound to yield the corresponding bis(pivaloyloxymethyl) phosphate derivative. acs.org

The reagent also shows compatibility with other functional groups. Studies on the Birch reduction/alkylation of chiral esters of salicylic acids have utilized this compound as a competent electrophile, leading to the formation of synthetically useful products with high diastereoselectivity. acs.org This indicates its utility in reactions involving enolates.

While primarily used for esterification, the pivalate group itself, once incorporated, can be stable under various conditions but can also be selectively removed. This characteristic is crucial for its role as a protecting group. organic-chemistry.org The compatibility of this compound extends to its use in palladium-catalyzed reactions, where aryl pivalates have been investigated as substrates in methylthiolation reactions. rsc.orgrsc.org

The table below summarizes the compatibility of this compound with various functional groups and the reaction conditions employed.

Functional GroupReagent/ConditionsResulting MoietyReference
Carboxylic AcidDiisopropylethylamine, N,N-dimethylformamidePivaloyloxymethyl ester prepchem.com
PhosphateDiisopropylethylamine, Acetonitrilebis(Pivaloyloxymethyl) phosphate acs.org
Enolate (from Birch reduction)N/A (as electrophile)Alkylated product acs.org
Aryl group (as pivalate)Pd(OAc)₂, Xantphos, Cs₂CO₃Methylthiolated arene rsc.orgrsc.org

Application in Derivatization of Pharmaceuticals and Natural Products

The derivatization of pharmaceuticals and natural products using this compound is a well-established strategy to modify their physicochemical and pharmacokinetic properties. google.com A primary application is the synthesis of prodrugs to enhance oral bioavailability. nih.gov

A prominent example is in the field of β-lactam antibiotics. nih.gov Carbapenems, a class of β-lactam antibiotics, are typically not orally absorbed due to their high polarity. nih.gov To overcome this, pivaloyloxymethyl ester prodrugs have been synthesized. For instance, tebipenem (B1682724) pivoxil is a pivaloyloxymethyl ester prodrug of tebipenem. nih.gov Similarly, researchers have synthesized a bis-pivaloxymethyl ester of ertapenem (B1671056), which demonstrated hydrolysis to the parent drug in plasma. nih.gov The synthesis of these prodrugs often involves the reaction of the carboxylic acid group of the antibiotic with this compound. nih.govpatsnap.com

The application of this compound also extends to the synthesis of antiviral nucleoside prodrugs. It has been used to prepare bis(POM) phosphate prodrugs of zidovudine (B1683550) (AZT), a drug used in HIV therapy. acs.org This modification is intended to improve the cellular penetration and subsequent intracellular phosphorylation of the nucleoside.

In the realm of natural product synthesis, this compound has been used as an electrophile in the stereocontrolled synthesis of complex molecules. For example, in the synthesis of derivatives of salicylic acid, this compound was used to introduce a synthetically malleable group with high diastereoselectivity. acs.org

The following table provides examples of pharmaceuticals and natural product derivatives synthesized using this compound.

Parent CompoundDerivativePurpose of DerivatizationReference
ErtapenemBis-pivaloxymethyl ertapenemProdrug for potential oral delivery nih.gov
TebipenemTebipenem PivoxilOral antibiotic prodrug nih.gov
Zidovudine (AZT)AZT bis(POM)-monophosphateAntiviral prodrug acs.org
Salicylic Acid DerivativeAlkylated productStereocontrolled synthesis acs.org
(3S, 5R)-penam-3-carboxylic acid 1,1-dioxidePivaloyloxymethyl (3S, 5R)-penam-3-carboxylate 1,1-DioxideIntermediate for β-lactam antibiotics prepchem.com

Iodomethyl Pivalate in Prodrug Design and Synthesis

General Principles of Prodrug Design Utilizing Iodomethyl Pivalate (B1233124)

Iodomethyl pivalate is a key reagent in the synthesis of acyloxyalkyl esters, a widely employed motif in prodrug design. The pivaloyloxymethyl (POM) group it introduces serves to temporarily modify the physicochemical properties of a parent drug molecule, particularly its polarity and lipophilicity, to overcome pharmaceutical and pharmacokinetic barriers.

Prodrugs can be broadly categorized as bioprecursors or carrier-linked prodrugs. ijpsonline.com this compound is utilized in the creation of carrier-linked prodrugs, where an active drug molecule is covalently bonded to a carrier moiety. ijpsonline.comijper.org This carrier is typically designed to be non-toxic and to be cleaved from the drug in vivo, either chemically or enzymatically, to release the active parent compound. ijper.orgijpsonline.com

A fundamental strategy in prodrug design is the temporary masking of highly polar or charged functional groups, such as carboxylic acids and phosphates, which can hinder a drug's ability to cross lipid-rich cell membranes. acs.orgnih.gov The conversion of these groups into corresponding esters is a well-established method to increase lipophilicity and, consequently, improve passive diffusion and oral absorption. mdpi.comnih.gov

This compound is particularly effective for this purpose. It reacts with the carboxylate or phosphate (B84403) anions of a drug to form a pivaloyloxymethyl (POM) ester. acs.orgresearchgate.net This transformation neutralizes the negative charge of the parent molecule at physiological pH, making the resulting prodrug significantly more lipophilic. acs.orgcardiff.ac.uk This enhanced lipophilicity facilitates penetration of cell membranes. acs.org Inside the cell, the POM ester is susceptible to hydrolysis by ubiquitous esterase enzymes, which cleave the ester bond and regenerate the active, polar parent drug. nih.govmdpi.com This intracellular release mechanism is a cornerstone of the POM prodrug approach. mdpi.com The strategy has been successfully applied to various drug classes, including NSAIDs and cephalosporins, to reduce gastrointestinal side effects and improve bioavailability. ijpsonline.comcore.ac.uk

Carrier-Linked Prodrugs

Specific Prodrug Syntheses and Applications

The application of this compound is prominent in the field of antiviral and anticancer nucleoside analogues. These drugs require intracellular phosphorylation to their active triphosphate forms, but the initial phosphorylation step is often inefficient and rate-limiting. cardiff.ac.ukcore.ac.uk Furthermore, the negatively charged phosphate groups impede cell membrane transport. mdpi.com The POM prodrug strategy circumvents these issues by delivering the nucleoside as a masked monophosphate, which can enter the cell more readily. mdpi.comcore.ac.uk

The synthesis of nucleoside phosphate and phosphonate (B1237965) prodrugs using the POM strategy aims to bypass the first, and often slow, phosphorylation step catalyzed by cellular kinases. researchgate.net By masking the phosphate or phosphonate moiety as a neutral, lipophilic bis(POM) ester, the resulting pronucleotide can more easily diffuse across the cell membrane. acs.orgmdpi.com Once inside the cell, enzymatic cleavage of the POM groups releases the nucleoside monophosphate, which can then be efficiently converted to the active diphosphate (B83284) and triphosphate forms by cellular enzymes. mdpi.com This approach has proven effective for nucleoside analogues targeting HIV, HBV, and other viruses. nih.gov The synthesis of these prodrugs can be achieved through several routes, including the direct coupling of a nucleoside monophosphate with this compound. acs.org

The bis(pivaloyloxymethyl) or "bis(POM)" prodrug approach involves masking the two acidic hydroxyls of a monophosphate group with two POM moieties. mdpi.com This creates a neutral phosphate triester that exhibits improved cell permeability. acs.org

A common synthetic method involves the direct alkylation of a nucleoside monophosphate with this compound. For example, in 1995, Imbach and colleagues developed a method to convert a nucleoside monophosphate directly into its corresponding bis(POM)-monophosphate derivative. acs.orgnih.gov This approach avoids more cumbersome, multi-step syntheses. In a different approach to enhance the reactivity of the nucleoside monophosphate, the phosphate moiety can be preactivated as a tributylstannyl salt before being coupled with this compound. acs.org The bis(POM) prodrug strategy has been applied to numerous antiviral and anticancer drugs, demonstrating its potential to enhance pharmacological activity. researchgate.net However, a noted drawback is the release of two equivalents of potentially toxic formaldehyde (B43269) upon intracellular hydrolysis. mdpi.com

A specific and well-documented example is the synthesis of the bis(POM)-monophosphate prodrug of Zidovudine (B1683550) (AZT), an important anti-HIV nucleoside analogue. In one synthetic approach, AZT monophosphate is reacted directly with this compound.

Imbach and colleagues reported a method where AZT monophosphate (15) was treated with this compound in the presence of diisopropylethylamine in acetonitrile. acs.orgnih.gov The reaction was conducted at room temperature for four days, yielding the desired AZT bis(POM)-monophosphate prodrug (16) in a 22% yield after purification. acs.orgnih.gov

Table of Reaction Details: Synthesis of AZT bis(POM)-monophosphate Prodrug

Reactant 1 Reactant 2 Base Solvent Time Temperature Product Yield Reference

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound POM-I
Pivaloyloxymethyl POM
Azidothymidine AZT, Zidovudine
AZT monophosphate -
AZT bis(POM)-monophosphate -
Chloromethyl pivalate POM-Cl
Diisopropylethylamine DIEA, Hünig's base
Acetonitrile MeCN

Nucleoside Phosphate and Phosphonate Prodrugs

Bis(POM)-PMEA Synthesis

The synthesis of bis(pivaloyloxymethyl)-9-(2-phosphonylmethoxyethyl)adenine, or bis(POM)-PMEA, a prodrug of the antiviral agent adefovir (B194249) (PMEA), has been approached through various synthetic routes. One method involves the direct coupling of PMEA with this compound. However, initial attempts at this coupling with various inorganic and organic salts of PMEA did not yield the desired product. nih.gov

A successful synthesis was reported by Benzaria et al., which involves a multi-step process. nih.govacs.org This method begins with the protection of the N6-position of a PMEA derivative. Following this, phosphate hydrolysis and subsequent treatment with triethylammonium (B8662869) bicarbonate are performed. The resulting compound is then reacted with this compound. A final deprotection step under acidic conditions yields bis(POM)-PMEA. nih.govacs.org This two-step final sequence, however, resulted in a modest yield of 18%. nih.govacs.org

Another approach involves the condensation of the phosphonic acid of adefovir with this compound in pyridine. drugfuture.com The synthesis of adefovir dipivoxil, another name for bis(POM)-PMEA, highlights the utility of this compound in creating this important antiviral prodrug. drugfuture.comfrontiersin.org

Table 1: Synthesis of Bis(POM)-PMEA

Starting Material Reagent Key Step Reported Yield
N6-protected PMEA derivative This compound Reaction with this compound followed by deprotection 18% (over two steps) nih.govacs.org
POM-phosphonate Monoester Synthesis

Pivaloyloxymethyl (POM)-phosphonate monoesters are often synthesized as reference compounds for metabolic degradation studies of their corresponding bis(POM)-prodrugs. nih.gov For instance, the POM-phosphate monoester of 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU) was prepared for this purpose. nih.gov The synthesis of these monoesters can be achieved through various methods. One such method involves the reaction of a disilver aryl phosphate with this compound at room temperature to form an intermediate, which is then further processed to yield the desired monoester. nih.govacs.org

Table 2: Synthesis of POM-phosphonate Monoesters

Parent Compound Reagent Product Reported Yield
Disilver aryl phosphate This compound bis(POM)-phosphate intermediate Not specified nih.govacs.org
Peptidomimetic Prodrugs Targeting SH2 Domains

This compound is instrumental in the synthesis of cell-permeable peptidomimetic prodrugs designed to target Src Homology 2 (SH2) domains, which are critical components of intracellular signaling pathways. nih.gov A notable example is the synthesis of a prodrug targeting the SH2 domain of STAT6, a protein implicated in allergic responses. nih.gov In this synthesis, the negatively charged phosphonate group of the peptidomimetic, which mimics phosphotyrosine, is masked with two pivaloyloxymethyl (POM) groups to facilitate cell entry. nih.gov

The installation of these POM groups is achieved by converting the phosphonate oxygens into silver salts and subsequently treating them with this compound. nih.gov This crucial step transforms the charged, membrane-impermeable parent compound into a neutral, cell-permeable prodrug. nih.gov Once inside the cell, cellular esterases are expected to cleave the POM groups, liberating the active phosphonate to bind to the SH2 domain of STAT6 and exert its inhibitory effect. nih.gov The synthesis of other prodrugs targeting the SH2 domain of Stat3 has also been reported, highlighting the importance of this strategy in developing potential therapeutics for diseases like cancer. nih.gov

Table 3: Application of this compound in Peptidomimetic Prodrug Synthesis

Target Prodrug Strategy Role of this compound
SH2 domain of STAT6 Masking phosphonate with POM groups Reagent for installing POM groups

Acyloxymethyl Ester Prodrugs

Acyloxymethyl esters represent a common class of prodrugs where a carboxylic acid group of a parent drug is masked to improve its pharmacokinetic properties. researchgate.net The pivaloyloxymethyl (POM) ester, synthesized using this compound, is a prominent example of this strategy. This approach is widely used for non-steroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects associated with the free carboxylic acid moiety. researchgate.netresearchgate.net

Pivoxyl-PAS Prodrugs

Para-aminosalicylic acid (PAS) is a second-line antituberculosis drug with limitations that can be addressed through a prodrug approach. The synthesis of a pivoxyl-PAS prodrug (compound 6) involved the use of this compound. nih.gov This prodrug demonstrated improved oral exposure compared to the parent drug, PAS, particularly when administered in a PEG vehicle. nih.gov However, water-based formulations did not show a significant advantage in oral bioavailability. nih.gov The synthesis of this pivoxyl-PAS prodrug was achieved by the alkylation of PAS with this compound, yielding the desired product as a colorless oil in 73% yield. nih.gov

Table 4: Synthesis and Evaluation of Pivoxyl-PAS Prodrug

Prodrug Synthetic Method Yield Key Finding
N-(Pivaloyloxy)alkoxy-carbonyl Prodrugs

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has shown therapeutic potential for HIV-associated neurocognitive disorders, but its clinical development has been hindered by peripheral toxicity. nih.govnih.gov To address this, N-(pivaloyloxy)alkoxy-carbonyl prodrugs of DON were synthesized to enhance brain delivery while minimizing peripheral exposure. nih.govnih.gov

These prodrugs are designed to be stable in plasma but are biotransformed to the active drug, DON, in the brain. nih.govnih.gov A lead prodrug, isopropyl 6-diazo-5-oxo-2-(((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate (13d), demonstrated significant stability in human and swine plasma while readily liberating DON in swine brain homogenate. nih.govnih.gov Systemic administration of this prodrug in swine resulted in a 15-fold enhancement in the cerebrospinal fluid-to-plasma ratio of DON compared to the administration of DON itself. nih.govnih.gov This highlights the potential of the N-(pivaloyloxy)alkoxy-carbonyl prodrug strategy for targeted drug delivery to the central nervous system. nih.govnih.gov

Table 5: Performance of a Lead N-(Pivaloyloxy)alkoxy-carbonyl Prodrug of DON

Prodrug Stability in Plasma Lability in Brain Homogenate In Vivo Performance (Swine)

Other Pharmaceutical Applications

The utility of this compound extends to the synthesis of prodrugs for a variety of other therapeutic agents. It serves as a versatile reagent for introducing the pivaloyl group to enhance the stability and physicochemical properties of different molecules. lookchem.com

For instance, lipophilic prodrugs of the non-steroidal anti-inflammatory drug indomethacin (B1671933) have been synthesized using this compound to improve drug delivery and reduce ulcerogenic effects. researchgate.netijpsonline.com Similarly, in the realm of cancer therapeutics, this compound has been employed in the synthesis of prodrugs of the tyrosine kinase inhibitor imatinib (B729). In one example, imatinib was reacted with this compound, leading to the formation of a piperazinium diiodide salt in a 25% yield. google.com

This compound is also a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics such as cefcapene (B134052) pivoxil and cefditoren (B193786) pivoxil. google.com Its preparation from chloromethyl pivalate and sodium iodide via a Finkelstein reaction is a critical step in the manufacturing of these important drugs. google.commdpi.com These diverse applications underscore the broad importance of this compound in pharmaceutical synthesis and prodrug design. lookchem.comdatainsightsmarket.com

Prodrugs of Ofloxacin (B1677185)

This compound, and its chloro-analogue chloromethyl pivalate, serve as critical reagents in the synthesis of ester prodrugs designed to enhance the properties of parent drug molecules. One such application is in the creation of prodrugs for ofloxacin, a broad-spectrum fluoroquinolone antibiotic. The carboxylic acid group of ofloxacin can be esterified using an acyloxyalkylating agent like this compound to form a pivaloyloxymethyl (POM) ester. chemicalbook.comfishersci.cakrackeler.comcenmed.com This prodrug modification temporarily masks the polar carboxylic acid, increasing the lipophilicity of the ofloxacin molecule.

The primary objective of creating the pivaloyloxymethyl ester of ofloxacin is to improve its biopharmaceutical properties. chemicalbook.comfishersci.ca By converting the ionizable carboxyl group into a lipophilic ester, the prodrug is expected to have altered solubility and permeability characteristics, which can influence its absorption. Once absorbed into the systemic circulation, the ester bond is designed to be cleaved by endogenous esterase enzymes, releasing the active ofloxacin and the promoiety, which is further metabolized. google.comacs.org

Table 1: Ofloxacin Prodrug Synthesis Reagent

Parent Drug Reagent Prodrug Type Purpose
Ofloxacin This compound / Chloromethyl pivalate Pivaloyloxymethyl (POM) Ester To create a more lipophilic version of the drug, potentially altering its absorption characteristics. chemicalbook.comfishersci.cakrackeler.com
Indomethacin Prodrugs for Reduced Gastrointestinal Side Effects

Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin are widely used for their analgesic and anti-inflammatory properties. However, their clinical use is often limited by severe gastrointestinal (GI) side effects, including ulceration, bleeding, and perforation of the stomach or intestines. drugs.comresearchgate.netmayoclinic.org These adverse effects are largely attributed to the presence of a free carboxylic acid group in the drug's structure, which can cause direct irritation to the gastric mucosa. researchgate.net

To mitigate these GI-related toxicities, a prodrug strategy involving the esterification of indomethacin's carboxylic acid has been successfully employed. ijper.orgijpsonline.com this compound is used to convert indomethacin into its pivaloyloxymethyl ester prodrug. researchgate.netijpsonline.com This modification masks the acidic group, preventing direct contact with the stomach lining. Research has shown that this prodrug approach significantly reduces the ulcerogenic potential of indomethacin. researchgate.net

A study on a pivaloyloxymethyl ester prodrug of indomethacin revealed several key findings:

The prodrug was found to be stable in simulated gastric fluid, preventing premature release of the parent drug in the stomach. researchgate.net

It readily hydrolyzed in rat plasma to release the active indomethacin. researchgate.net

The prodrug exhibited equipotent anti-inflammatory activity compared to the parent indomethacin. researchgate.net

Crucially, in vivo studies demonstrated that the prodrug was significantly less ulcerogenic than indomethacin. researchgate.net

Table 2: Indomethacin Prodrug Characteristics

Feature Observation Reference
Gastric Stability Stable in simulated gastric fluid researchgate.net
Plasma Hydrolysis Readily hydrolyzed in rat plasma researchgate.net
Efficacy Equipotent to indomethacin researchgate.net
GI Safety Less ulcerogenic than parent drug researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations

Impact on Oral Exposure and Bioavailability

A primary application of the prodrug approach using reagents like this compound is to enhance the oral bioavailability of drugs with poor absorption characteristics. nih.govfrontiersin.org Many pharmacologically active agents, particularly those containing polar functional groups like phosphates or carboxylic acids, exhibit low permeability across the gastrointestinal membrane, leading to poor oral exposure. frontiersin.org

Converting these drugs into acyloxyalkyl esters, such as pivaloyloxymethyl (POM) esters, masks the polar functionalities and increases lipophilicity. This enhanced lipophilicity can facilitate gastrointestinal absorption. nih.gov The POM promoiety provides a balance of chemical stability to survive the acidic environment of the stomach and sufficient lability to be cleaved by esterases in the gut wall or bloodstream, releasing the parent drug. acs.org

This strategy has been explored for various classes of drugs:

Phosphonates: Acyclic nucleoside phosphonates (ANPs) like adefovir have very limited oral absorption due to their polar phosphonic acid group. The bis(pivaloyloxymethyl) ester prodrug of adefovir was developed specifically to achieve oral bioavailability. frontiersin.org

Carboxylates: The oral bioavailability of cefditoren is low; its pivaloyloxymethyl prodrug, cefditoren pivoxil, was developed to improve absorption, although bioavailability remains around 15-20%. researchgate.net

Phenols: To overcome the poor oral pharmacokinetics of a potent nSMase2 inhibitor (DPTIP), a series of prodrugs were synthesized by masking its phenolic hydroxyl group, which led to improved oral absorption. nih.gov

The effectiveness of this approach depends on achieving an optimal rate of hydrolysis. If the prodrug is too stable, it may not release the active drug efficiently; if it is too labile, it may hydrolyze prematurely in the GI tract before absorption can occur. acs.org

Plasma Stability and Esterase Cleavage

The therapeutic efficacy of a pivaloyloxymethyl prodrug is contingent upon its stability in transit and its efficient conversion to the active parent drug in the systemic circulation or target tissues. google.com These prodrugs are designed to be relatively stable in aqueous solutions, such as in the GI tract, but to be rapidly hydrolyzed upon exposure to endogenous enzymes, primarily carboxylesterases, which are abundant in plasma, the liver, and other tissues. nih.govnih.gov

The general mechanism involves the enzymatic cleavage of the ester bond of the promoiety. google.com This initial hydrolysis generates an unstable hemiacetal intermediate, which then spontaneously decomposes to release the active drug, formaldehyde, and pivalic acid. google.com

Studies have demonstrated the following characteristics regarding plasma stability:

Rapid Cleavage: Acyloxyalkyl ester prodrugs are often rapidly cleaved in mouse and human plasma, with half-lives that can be under 30 minutes. nih.gov The half-lives of some meropenem (B701) prodrugs in human plasma were found to be short, indicating rapid esterase-catalyzed release of the parent compound. nih.gov

Species Differences: The rate of esterase cleavage can differ between species. For instance, human plasma generally contains fewer carboxylesterases than rodent plasma, which can result in longer prodrug half-lives in humans compared to preclinical animal models. nih.gov

Structural Influence: The steric and electronic properties of the acyl group significantly influence the rate of hydrolysis. The bulky pivaloyl group offers a degree of steric hindrance that modulates the rate of cleavage by esterases, a feature that can be tuned to optimize the pharmacokinetic profile. nih.govchemrxiv.org For example, an indomethacin prodrug with a pivaloyloxymethyl ester was found to be stable in simulated gastric fluid but was readily hydrolyzed in rat plasma. researchgate.net

CNS Delivery Enhancement

Penetrating the blood-brain barrier (BBB) is a major challenge for many drugs targeting the central nervous system (CNS). The BBB effectively restricts the passage of polar and large molecules from the systemic circulation into the brain. The prodrug strategy, utilizing reagents like this compound to increase lipophilicity, has been investigated as a method to enhance CNS delivery. nih.govresearchgate.net

By masking polar functional groups, a prodrug can exhibit increased lipid solubility, facilitating its passive diffusion across the BBB. Once inside the CNS, the prodrug must be converted to its active, and often more polar, parent form by brain-resident enzymes. This conversion can effectively "trap" the active drug within the CNS, as its increased polarity prevents it from diffusing back out into the bloodstream. researchgate.net

Research in this area has shown promising results:

A study on prodrugs of the glutamine antagonist DON demonstrated that increasing the lipophilicity of the promoiety led to substantially improved CNS delivery in swine. nih.gov This approach was designed to enhance brain penetration while reducing peripheral exposure and associated toxicity. nih.gov

An anionic chemical delivery system for testosterone (B1683101) used an (acyloxy)alkyl-phosphonate moiety to increase lipophilicity and brain entry. In vitro studies in rats showed that this testosterone prodrug had a half-life of 7.37 minutes in the brain, where it was cleaved by esterases to release an intermediate that was "locked in" the CNS for sustained release of the parent drug. researchgate.net


Emerging Research Directions and Future Perspectives

Exploration of New Reaction Paradigms with Iodomethyl Pivalate (B1233124)

Researchers are actively investigating iodomethyl pivalate in the context of modern synthetic methodologies, moving beyond its traditional use. A significant area of exploration is its role in generating reactive intermediates for complex bond formations.

One such paradigm involves the generation of acyloxymethyl radicals. organic-chemistry.org These radicals, formed from iodomethyl esters like POMI, can participate in addition reactions, for instance, with imines to produce amino alcohols after hydrolysis. organic-chemistry.org This approach opens new avenues for C-C bond formation under radical conditions.

Furthermore, this compound serves as a precursor for creating highly functionalized organometallic reagents. lookchem.com It has been instrumental in the preparation of novel polyfunctional zinc and copper organometallics. lookchem.com These reagents exhibit enhanced reactivity towards various electrophiles, a property amplified by the presence of specific functional groups within the reagent. lookchem.com The use of copper salts like CuCN·2LiCl in transmetallation processes can further boost the reactivity of these organometallics, enabling the synthesis of complex, highly functionalized molecules. lookchem.com

The application of modern reaction technologies such as photoredox catalysis, C-H activation, and flow chemistry is another promising frontier. researchgate.netacs.org While direct large-scale applications of this compound in these specific paradigms are still emerging, the trends in pharmaceutical development point towards increased use of such catalytic and continuous-flow processes. researchgate.netacs.org The unique reactivity of the iodo-pivaloyloxymethyl group makes it a candidate for incorporation into these advanced synthetic strategies, potentially leading to more efficient and selective transformations. For example, its involvement in palladium-catalyzed C(sp³)–H arylation reactions is an area of active study for creating complex molecular architectures. acs.org

Integration with Advanced Materials Science

The unique chemical properties of this compound are paving the way for its integration into the field of advanced materials science. Its potential as a versatile building block or functionalizing agent is being explored in the development of new polymers and hybrid materials. chemscene.comambeed.comchemscene.com

In polymer chemistry, this compound can be envisioned as an initiator or a modifying agent. The principles of radical ring-opening polymerization (rROP), which allow for the creation of degradable polymers, could potentially utilize reagents like this compound to introduce specific end-groups or functionalities. researchgate.net For instance, the copolymerization of monomers like vinyl pivalate with thionolactones has been studied to create degradable materials, highlighting the relevance of the pivalate group in this domain. researchgate.net

The ability of this compound to serve as a molecular building block is relevant for the synthesis of a wide range of materials, including: chemscene.comchemscene.com

Polymer Materials: Introducing the pivaloyloxymethyl group can modify polymer properties.

Organic-Inorganic Hybrid Materials: Acting as a linker between organic and inorganic components.

Electronic and Photonic/Optical Materials: Used in the synthesis of functional organic molecules for these applications. chemscene.comchemscene.com

Chemical suppliers are increasingly categorizing this compound under materials science products, indicating a growing demand and recognition of its utility in creating materials with tailored properties, such as metal-organic frameworks (MOFs) and solar cell components. chemscene.comchemscene.com

Computational Design and Prediction of Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds, and this compound is no exception. Quantitative Structure-Property Relationship (QSPR) models and other computational methods are being developed to forecast the physicochemical properties and reactivity of molecules, which can accelerate research and development. mdpi.com

Computational studies can provide deep insights into reaction mechanisms involving this compound. For example, density functional theory (DFT) calculations can be used to model the energetics of transition states and intermediates, clarifying why certain reaction pathways are favored. acs.org This is particularly relevant for understanding the reactivity of the organometallic reagents derived from this compound or the behavior of copper(I) complexes that might be used in catalytic cycles. acs.org

In the context of materials science, computational simulations can predict how the incorporation of the pivaloyloxymethyl group will affect the bulk properties of a material, such as a polymer. researchgate.net For instance, kinetic Monte Carlo simulations can model polymerization processes to understand how factors like monomer reactivity ratios influence the final microstructure and degradability of the resulting polymer. researchgate.net Such predictive power allows for the rational design of new materials with desired characteristics before committing to extensive laboratory synthesis. researchgate.net This digital-first approach, which combines automation and data science, is crucial for accelerating the development of new, sustainable materials and chemical processes. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis and Application

The principles of green and sustainable chemistry are increasingly influencing the synthesis and use of chemical compounds, including this compound. cuestionesdefisioterapia.commdpi.com The focus is on minimizing environmental impact by improving resource efficiency, preventing pollution, and reducing the use of hazardous substances. researchgate.netunep.org

Synthesis: The traditional synthesis of this compound is a Finkelstein reaction, where chloromethyl pivalate is treated with sodium iodide. prepchem.comnih.gov Green chemistry principles are being applied to optimize this process. Research and patents describe methods aimed at improving yield and purity while considering the environmental footprint of the solvents used. chemicalbook.comgoogle.com One patented method highlights a high-yield (94%) synthesis using ethyl acetate (B1210297) as a solvent, which is considered a more environmentally benign solvent than some alternatives. google.com This method is also noted for its cost-effectiveness and the high purity (98%) of the final product. google.com Future research will likely focus on developing catalytic methods, utilizing solvent-free conditions, or employing flow chemistry to make the synthesis even more sustainable. researchgate.netresearchgate.netmdpi.com

Application: In its applications, this compound can contribute to greener chemical processes. Its use in highly efficient, selective catalytic reactions aligns with the green chemistry principle of catalysis over stoichiometric reagents. researchgate.netresearchgate.net By enabling the synthesis of complex molecules in fewer steps or with higher atom economy, it helps to reduce waste.

The integration of this compound into modern synthetic paradigms like flow chemistry also holds significant green potential. researchgate.net Continuous flow reactors can improve reaction control, enhance safety, and increase reproducibility, often leading to higher yields and reduced waste compared to traditional batch processing. researchgate.net As chemists design more sustainable synthetic routes for pharmaceuticals and advanced materials, the strategic use of versatile reagents like this compound within these green technology frameworks will be essential. mdpi.com

Q & A

Q. What are the key synthetic routes for incorporating iodomethyl pivalate into organic molecules?

this compound is commonly used to install protective groups, such as the pivaloyloxymethyl (POM) group, via silver-mediated transesterification. A typical procedure involves converting phosphonate oxygens to silver salts using AgNO₃, followed by reaction with this compound in toluene . This method has been applied in synthesizing STAT6 inhibitors, though yields can be low (~11%), highlighting the need for optimization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm esterification and monitor reaction progress.
  • Mass spectrometry (MS) for molecular weight verification (MW: 242.05 g/mol) .
  • Chromatographic methods (HPLC, TLC) to assess purity, particularly given its sensitivity to hydrolysis .

Q. How does this compound compare to other alkylating agents in protecting group chemistry?

this compound offers steric protection due to its bulky tert-butyl group, enhancing stability under acidic conditions. Unlike methyl iodide, it minimizes unwanted side reactions (e.g., over-alkylation) in complex syntheses . However, its lower reactivity may require prolonged reaction times .

Advanced Research Questions

Q. What factors contribute to low yields in silver-mediated POM group installation using this compound?

Low yields (~11%) may arise from:

  • Incomplete silver salt formation due to inadequate stoichiometry or moisture sensitivity.
  • Competing side reactions , such as hydrolysis of this compound under basic conditions . Optimization strategies include using anhydrous solvents (e.g., toluene) and inert atmospheres to suppress degradation .

Q. How does this compound enhance regioselectivity in palladium-catalyzed allylic alkylation reactions?

In Rh- and Pd-catalyzed reactions, the pivalate group acts as a directing group, stabilizing intermediates via chelation. For example, in the synthesis of enol pivalates, this compound enables selective functionalization of oxindole nucleophiles, achieving high enantioselectivity under mild conditions . Mechanistic studies suggest that steric effects from the pivalate group suppress competing pathways .

Q. What are the limitations of this compound in large-scale pharmaceutical synthesis?

Challenges include:

  • Cost and handling : Sensitivity to light and moisture necessitates specialized storage (e.g., amber vials, desiccants) .
  • By-product formation : Silver halide precipitates complicate purification, requiring filtration or column chromatography . Alternative approaches, such as using medoxomil iodide, have been explored to improve atom economy .

Q. How can researchers address contradictions in reported reaction conditions for this compound-mediated transformations?

Discrepancies in solvent choices (e.g., DMF vs. toluene) and catalysts (e.g., HBTU vs. Pd) may reflect substrate-specific requirements. Systematic reproducibility studies should:

  • Compare reaction kinetics under varying conditions.
  • Use control experiments to identify critical parameters (e.g., temperature, catalyst loading) .

Methodological Considerations

Q. What protocols ensure reproducible synthesis of this compound derivatives?

  • Stepwise monitoring : Use TLC or in situ IR to track intermediate formation.
  • Purification : Employ flash chromatography with hexane/ethyl acetate gradients to isolate products .
  • Safety protocols : Handle this compound in a fume hood due to its volatile nature (flash point: 73.1°C) .

Q. How can computational modeling aid in predicting this compound reactivity?

Density functional theory (DFT) calculations can model transition states in silver- or palladium-mediated reactions, providing insights into steric and electronic effects. For example, simulations of Pd-allyl intermediates have clarified regioselectivity trends in AAA reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.